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Compound of Interest

Compound Name: PF-06658607

Cat. No.: B13026643

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for detecting the binding of PF-
06658607, an alkyne-functionalized irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).
Given its structure, which includes a reactive acrylamide "warhead" and an alkyne handle, PF-
06658607 is amenable to a variety of detection methods, particularly those involving chemical
proteomics.

Introduction to PF-06658607

PF-06658607, also known as Ibrutinib-yne, is a potent and selective inhibitor of BTK, a key
enzyme in the B-cell receptor (BCR) signaling pathway.[1] It forms a covalent bond with a
cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[2] The
presence of a terminal alkyne group allows for the use of copper(l)-catalyzed azide-alkyne
cycloaddition (CUAAC), or "click chemistry,” to attach reporter molecules such as fluorophores
or biotin for visualization and enrichment.[3][4] This makes PF-06658607 a valuable tool for
activity-based protein profiling (ABPP) to identify its cellular targets and off-targets.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of the parent compound,
Ibrutinib, against BTK and other kinases. This data provides a strong indication of the expected
potency of PF-06658607.
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Target Assay Type IC50 (nM) Reference
BTK Cell-free 0.5 [51[6]
BTK
) Cellular 11 [6]
(autophosphorylation)
PLCy
) Cellular 29 [6]
(phosphorylation)
ERK
) Cellular 13 [6]
(phosphorylation)
ErbB4 Not Specified 0.25-3.4 [6]
TR-FRET Occupancy
BTK 5.9 (EC50) [7]
Assay
BTK (in Ramos B TR-FRET Occupancy
72 (EC50) [7]
cells) Assay

_ TR-FRET Occupancy
BTK (in PBMCs) 92 (EC50) [7]
Assay

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the BTK signaling pathway and the general workflow for
detecting PF-06658607 binding using activity-based protein profiling.
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Caption: Simplified BTK Signaling Pathway and Inhibition by PF-06658607.
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Caption: General Workflow for Activity-Based Protein Profiling (ABPP) with PF-06658607.
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Experimental Protocols

Protocol 1: In-gel Fluorescence Detection of PF-
06658607 Targets

This protocol describes the labeling of cellular proteins with PF-06658607 and visualization by
in-gel fluorescence scanning after click chemistry with a fluorescent azide.

Materials:

Cell culture or tissue lysate
e PF-06658607 (Ibrutinib-yne)
o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Fluorescent azide (e.g., TAMRA-azide or a Click-iT® Alexa Fluor® azide)
o Click chemistry reaction components:
o Copper(ll) sulfate (CuSO4)
o Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
o Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA)
o SDS-PAGE gels and running buffer
e Fluorescence gel scanner
Procedure:
o Cell Lysate Preparation:
o Harvest cells and wash with cold PBS.
o Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

o Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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o Determine the protein concentration of the supernatant using a standard protein assay
(e.g., BCA).

e Labeling with PF-06658607:
o Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.

o Add PF-06658607 to the lysate to a final concentration of 1-10 pM. A DMSO control
should be run in parallel.

o Incubate for 30-60 minutes at room temperature.
e Click Chemistry Reaction:

o Prepare a fresh "click mix" containing:

Fluorescent azide (final concentration 25-100 uM)

TCEP or Sodium Ascorbate (final concentration 1 mM)

TBTA (final concentration 100 uM)

CuSO04 (final concentration 1 mM)

o Add the click mix to the labeled lysate and incubate for 1 hour at room temperature,
protected from light.

o SDS-PAGE and Fluorescence Scanning:
o Add 4x SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
o Resolve the proteins on an SDS-PAGE gel.

o Scan the gel using a fluorescence scanner with appropriate excitation and emission
wavelengths for the chosen fluorophore.

o Competitive Profiling (Optional):
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o To confirm target specificity, pre-incubate the lysate with an excess (e.g., 100-fold) of the
parent compound, Ibrutinib, for 30 minutes before adding PF-06658607. A decrease in the
fluorescent signal for a specific band indicates competitive binding.

Protocol 2: Pull-down and Mass Spectrometry
Identification of PF-06658607 Targets

This protocol outlines the enrichment of PF-06658607-bound proteins using biotin-azide click
chemistry, followed by identification using mass spectrometry.

Materials:

Cell culture or tissue lysate

» PF-06658607 (Ibrutinib-yne)

 Biotin-azide

 Click chemistry reaction components (as in Protocol 1)
» Streptavidin-agarose beads

o Wash buffers (e.g., PBS with 0.1% SDS)

 Elution buffer (e.g., SDS-PAGE loading buffer)

e Reagents for in-solution or on-bead trypsin digestion
e LC-MS/MS instrumentation

Procedure:

e Labeling and Click Chemistry:

o Follow steps 1 and 2 from Protocol 1.

o For the click chemistry reaction (Step 3), substitute the fluorescent azide with biotin-azide
at a final concentration of 25-100 pM.
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e Enrichment of Biotinylated Proteins:

o

Add pre-washed streptavidin-agarose beads to the reaction mixture.

[¢]

Incubate for 1-2 hours at room temperature with gentle rotation to capture biotinylated
proteins.

[¢]

Pellet the beads by centrifugation and discard the supernatant.

[¢]

Wash the beads extensively with a series of wash buffers to remove non-specifically
bound proteins (e.g., 3 washes with PBS + 0.5% SDS, followed by 3 washes with PBS).

o Protein Digestion and Mass Spectrometry:

o Elute the bound proteins by boiling in SDS-PAGE loading buffer and perform in-gel trypsin
digestion, or perform on-bead trypsin digestion directly.

o Analyze the resulting peptides by LC-MS/MS.
o Data Analysis:

o Search the MS/MS data against a protein database (e.g., UniProt) to identify the enriched
proteins.

o Use quantitative proteomics methods (e.qg., label-free quantification or isotopic labeling) to
compare protein enrichment between the PF-06658607-treated sample and a DMSO
control to identify specific targets.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for

Target Engagement

CETSA can be used to verify that PF-06658607 binds to its target, BTK, in intact cells by
measuring the thermal stabilization of the protein upon ligand binding.[8][9]

Materials:

e |ntact cells
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e PF-06658607 (Ibrutinib-yne) or Ibrutinib
o Cell culture medium

e PBS

e Lysis buffer with protease inhibitors

e Antibody against the target protein (BTK)

o Western blotting reagents and equipment or other protein detection methods (e.g.,
AlphaLISA)

Procedure:
e Compound Treatment:

o Treat cultured cells with the desired concentration of PF-06658607 or a vehicle control
(DMSO) in cell culture medium for a specified time (e.g., 1-2 hours).

e Heat Treatment:
o Harvest the cells and resuspend in PBS.
o Aliquot the cell suspension into PCR tubes.

o Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal
cycler, followed by cooling to room temperature for 3 minutes.

o Cell Lysis and Separation of Soluble Fraction:
o Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

o Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated
proteins.

o Carefully collect the supernatant containing the soluble protein fraction.

¢ Protein Detection:
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o Analyze the amount of soluble target protein (BTK) in each sample by Western blotting or
another sensitive protein detection method.

o Data Analysis:

o Plot the amount of soluble protein as a function of temperature for both the compound-
treated and vehicle-treated samples.

o A shift in the melting curve to a higher temperature in the presence of PF-06658607
indicates thermal stabilization and therefore target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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